molecular formula C7H5ClN2 B1589527 7-Chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 357263-41-3

7-Chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1589527
M. Wt: 152.58 g/mol
InChI Key: HOHKYYCVFMEBGG-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a molecular weight of 152.58 . It is a potent and selective negative allosteric modulator of mGlu5 receptors, which are involved in the regulation of glutamate signaling in the central nervous system . It has shown potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia .


Synthesis Analysis

The synthesis of diverse 7 - (hetero) aryl-1H-pyrrolo [2,3-c]pyridine analogues has been achieved via a microwave-assisted Suzuki–Miyaura cross-coupling reaction . This method is compatible with various boronic acids and potassium organotrifluoroborates .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1H-pyrrolo[2,3-c]pyridine consists of a pyrrolopyridine skeleton with a chlorine atom attached at the 7th position . The presence of two nitrogen atoms provides two hydrogen bonding sites for target binding .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction has been instrumental in the synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine . This reaction involves the coupling of boronic acids or potassium organotrifluoroborates with the 7-chloro, 6-azaindole system .


Physical And Chemical Properties Analysis

7-Chloro-1H-pyrrolo[2,3-c]pyridine has a molecular weight of 152.58 . It has a predicted boiling point of 335.8±22.0 °C and a predicted density of 1.425±0.06 g/cm3 .

Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field: Oncology
  • Summary of Application: Pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors . Therefore, these derivatives are being developed as potential cancer therapies .
  • Methods of Application: The derivatives are synthesized and their activities against FGFR1, 2, and 3 are tested. For instance, compound 4h exhibited potent FGFR inhibitory activity .
  • Results: Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .

Application in Treating Diseases of the Nervous and Immune Systems

  • Scientific Field: Neurology and Immunology
  • Summary of Application: Pyrrolo[3,4-c]pyridines have been found to be useful in treating diseases of the nervous and immune systems .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of these applications were not specified in the source .

Application in Antiviral Therapy

  • Scientific Field: Virology
  • Summary of Application: Pyrrole and pyrrolidine analogs have been found to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of these applications were not specified in the source .

Application in Antidiabetic Therapy

  • Scientific Field: Endocrinology
  • Summary of Application: Pyrrolo[3,4-c]pyridine compounds have been found to reduce blood glucose, and therefore may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of these applications were not specified in the source .

Application in Antiepileptic Therapy

  • Scientific Field: Neurology
  • Summary of Application: Phensuximide, a succinimide analog, possesses antiepileptic and anticonvulsant properties .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of these applications were not specified in the source .

Application in Antituberculosis Therapy

  • Scientific Field: Infectious Diseases
  • Summary of Application: Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of these applications were not specified in the source .

Safety And Hazards

7-Chloro-1H-pyrrolo[2,3-c]pyridine is classified as Acute toxicity - Oral, Category 3 and Serious eye damage, Category 1 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHKYYCVFMEBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465694
Record name 7-Chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-pyrrolo[2,3-c]pyridine

CAS RN

357263-41-3
Record name 7-Chloro-1H-pyrrolo[2,3-c]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1H-pyrrolo[2,3-c]pyridine
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Record name 7-chloro-1H-pyrrolo[2,3-c]pyridine
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Synthesis routes and methods I

Procedure details

2-Chloro-3-nitropyridine 22e (5.0 g) was dissolved in dry THF (200 ml). After the solution was cooled down to −78° C., an excess of vinyl magnesium bromide (1.0 M in THF, 100 ml) was added. Then, the reaction was left at −20° C. for eight hours before being quenched with 20% NH4Cl (150 ml). The aqueous phase was extracted with EtOAc (3×150 ml). The combined organic layer was dried over MgSO4. After filtration and concentration, the crude product was purified by silica gel column chromatography to afford 1.5 g of 7-chloro-6-azaindole 1e in 31% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Chloro-3-nitropyridine (10 g, 63 mmol) in THF (200 mL) was cooled to −60° C. or lower. The solution was treated with vinyl magnesium bromide (200 mL, 1.0 M) at such a rate that the internal temperature was kept below −40° C. After the addition was complete, the solution was stirred for another 4-6 hours at −40° C. or less, and let warm up to room temperature gradually overnight. The reaction mixture was quenched with saturated NH4Cl. The organic layer was separated, and the aqueous layer was extracted with EtOAc three times. The combined organic layers were washed with H2O, brine, and dried over MgSO4. The solvents were removed under reduced pressure. The residue was suspended in CH2Cl2, loaded onto a silica gel column, and eluted with 1:4 EtOAc:hexanes to give 3.6 g (37%) of the desired product. MS (DCI) m/e 153 & 155 (M+H)+, 1H NMR (300 MHz, DMSO-d6): □ 12.0 (br s, 1H), 7.89 (d, J=5.4 Hz, 1H), 7.67 (m, 1H), 7.57 (d, J=5.4 Hz, 1H), 6.64 (m, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
37%

Synthesis routes and methods III

Procedure details

A solution of 2-chloro-3-nitropyridine (31.5 mmol) in dry THF (200 mL) was cooled to −78° C. Vinylmagnisium bromide (1.0 M in THF, 100 mL) was added dropwise under N2. The mixture was stirred at −78° C. for 1 hr, followed by −20° C. for further 8 hrs. The mixture was quenched with 150 mL NH4Cl (20% in H2O) and extracted with EtOAc (3×150 mL). The organic layers were combined, washed with brine, dried on MgSO4 and filtered. The solvent was evaporated and the residue was purified by column chromatography using EtOAc/PE (1:3, v/v) to elute 7-chloro-1H-pyrrolo[2,3-c]pyridine as white solid (1.77 g, yield 37%). 1H-NMR (DMSO-d6) δ: 6.63 (d, 1H, J=3.2 Hz, Ar—H), 7.58 (d, 1H, J=5.6 Hz, Ar—H), 7.66 (d, 1H, J=2.8 Hz, Ar—H), 7.90 (d, 1H, J=5.2 Hz, Ar—H). MS (ESI+) m/z 153.0260 (M+H)+.
Quantity
31.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-1H-pyrrolo[2,3-c]pyridine
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7-Chloro-1H-pyrrolo[2,3-c]pyridine
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7-Chloro-1H-pyrrolo[2,3-c]pyridine
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7-Chloro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
7-Chloro-1H-pyrrolo[2,3-c]pyridine

Citations

For This Compound
13
Citations
B Savitha, EK Reddy, D Parthasarathi, R Pakkath… - Molecular Diversity, 2019 - Springer
An expedient catalytic method for the synthesis of diverse 7-(hetero) aryl-1H-pyrrolo[2,3-c]pyridine analogues via microwave-assisted Suzuki–Miyaura cross-coupling reaction with …
Number of citations: 7 link.springer.com
T Wang, Z Yin, Z Zhang, JA Bender… - Journal of medicinal …, 2009 - ACS Publications
Azaindole derivatives derived from the screening lead 1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (1) were prepared and characterized to assess their potential as …
Number of citations: 118 pubs.acs.org
S Linz, J Müller, H Hübner, P Gmeiner… - Bioorganic & medicinal …, 2009 - Elsevier
A series of phenylpiperazine-methyl-substituted 1H-pyrrolo[2,3-c]pyridine, imidazo[1,2-c]-, pyrrolo[2,3-d]- and pyrrolo[3,2-d]pyrimidines were prepared as selective dopamine D4-ligands…
Number of citations: 30 www.sciencedirect.com
MA Nechayev, NY Gorobets, SV Shishkina… - Tetrahedron, 2015 - Elsevier
Derivatives of 7-amino-6-azaindole containing variable substituent in the amino group were synthesized via acid-catalyzed nucleophilic heteroaromatic substitution (S N HetarH + ) …
Number of citations: 4 www.sciencedirect.com
RJ Lu, JA Tucker, T Zinevitch… - Journal of medicinal …, 2007 - ACS Publications
The crystal structures of many tertiary α-ketoamides reveal an orthogonal arrangement of the two carbonyl groups. Based on the hypothesis that the α-ketoamide HIV attachment …
Number of citations: 89 pubs.acs.org
AR Blaazer, JHM Lange, MAW van der Neut… - European journal of …, 2011 - Elsevier
The discovery, synthesis and structure-activity relationship (SAR) of a novel series of cannabinoid 1 (CB 1 ) and cannabinoid 2 (CB 2 ) receptor ligands are reported. Based on the …
Number of citations: 75 www.sciencedirect.com
S Bhaskaran, MSA Padusha, AM Sajith - ChemistrySelect, 2020 - Wiley Online Library
Carbon‐Carbon bond forming reactions using Suzuki‐Miyaura cross‐coupling (SMC) technology to construct aryl‐aryl, aryl‐heteroaryl or heteroaryl‐heteroaryl linkages continues to …
N Kaur, N Kaur - Lawesson's Reagent in Heterocycle Synthesis, 2022 - Springer
The heterocyclic compounds play an important role in the construction and exploration of novel physiological/biologically active compounds. The five-membered aromatic compounds …
Number of citations: 0 link.springer.com
P Kraina, M Česnek, E Tloušťová… - Bioorganic & Medicinal …, 2023 - Elsevier
Adefovir based acyclic nucleoside phosphonates were previously shown to modulate bacterial and, to a certain extent, human adenylate cyclases (mACs). In this work, a series of 24 …
Number of citations: 4 www.sciencedirect.com
C Munteanu, TE Spiller, J Qiu… - The Journal of …, 2020 - ACS Publications
Despite recent advancements in metal-catalyzed borylations of aryl (pseudo)halides, there is a continuing need to develop robust methods to access both early-stage and late-stage …
Number of citations: 24 pubs.acs.org

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